![molecular formula C20H23N3O B2747853 1-benzyl-1-ethyl-3-(1-ethyl-1H-indol-3-yl)urea CAS No. 941987-98-0](/img/structure/B2747853.png)
1-benzyl-1-ethyl-3-(1-ethyl-1H-indol-3-yl)urea
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Overview
Description
“1-benzyl-1-ethyl-3-(1-ethyl-1H-indol-3-yl)urea” is a chemical compound that belongs to the class of organic compounds known as indole derivatives . Indoles are a significant heterocyclic system in natural products and drugs . They are important types of molecules and natural products and play a main role in cell biology .
Synthesis Analysis
The synthesis of indole derivatives has been a topic of interest in recent years due to their biological and pharmaceutical importance . A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N-alkylation sequence . This procedure is very rapid (total reaction time under 30 minutes), operationally straightforward, generally high yielding and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .Scientific Research Applications
Antiviral Activity
Indole derivatives have shown significant antiviral activity. For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have been reported as antiviral agents . Given the structural similarity, “1-benzyl-1-ethyl-3-(1-ethyl-1H-indol-3-yl)urea” could potentially exhibit similar antiviral properties.
Anti-inflammatory Activity
Indole derivatives have been found to possess anti-inflammatory properties . Therefore, “1-benzyl-1-ethyl-3-(1-ethyl-1H-indol-3-yl)urea” could potentially be used in the development of new anti-inflammatory drugs.
Anticancer Activity
Indole derivatives have shown promising results in the field of cancer research . They have been found to exhibit anticancer activity, making “1-benzyl-1-ethyl-3-(1-ethyl-1H-indol-3-yl)urea” a potential candidate for cancer treatment research.
Antioxidant Activity
Indole derivatives have been found to possess antioxidant properties . This suggests that “1-benzyl-1-ethyl-3-(1-ethyl-1H-indol-3-yl)urea” could potentially be used in the development of new antioxidants.
Antimicrobial Activity
Indole derivatives have demonstrated antimicrobial activity . This suggests that “1-benzyl-1-ethyl-3-(1-ethyl-1H-indol-3-yl)urea” could potentially be used in the development of new antimicrobial agents.
Multicomponent Reactions (MCRs)
Indole derivatives like 1H-Indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures . They play a significant role in multicomponent reactions (MCRs), which are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product . “1-benzyl-1-ethyl-3-(1-ethyl-1H-indol-3-yl)urea” could potentially be used in such reactions to generate complex molecules.
Mechanism of Action
Target of Action
The compound “1-benzyl-1-ethyl-3-(1-ethyl-1H-indol-3-yl)urea” is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , which suggests that this compound may also interact with various targets.
Mode of Action
Indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the broad range of biological activities associated with indole derivatives , it is likely that this compound affects multiple pathways
Result of Action
Given the biological activities associated with indole derivatives , it is likely that this compound exerts a range of effects at the molecular and cellular levels.
properties
IUPAC Name |
1-benzyl-1-ethyl-3-(1-ethylindol-3-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O/c1-3-22-15-18(17-12-8-9-13-19(17)22)21-20(24)23(4-2)14-16-10-6-5-7-11-16/h5-13,15H,3-4,14H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHWFOKSFSMTWMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)NC(=O)N(CC)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-1-ethyl-3-(1-ethyl-1H-indol-3-yl)urea |
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